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Compound of Interest

Compound Name: 2,4-Bis(benzyloxy)benzaldehyde

Cat. No.: B176367

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2,4-Bis(benzyloxy)benzaldehyde. The information presented herein is
intended to support research and development activities by providing detailed spectral
characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition and
synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,4-Bis(benzyloxy)benzaldehyde.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift . . .
Multiplicity Integration Assignment Solvent

(3) ppm

10.35 S 1H -CHO DMSO-ds

7.85 d, J=8.7 Hz 1H H-6 DMSO-ds
Phenyl H's of

7.49 -7.33 m 10H DMSO-ds
benzyl groups

6.85 dd, J=8.7,2.3Hz 1H H-5 DMSO-ds

6.75 d, J=2.3 Hz 1H H-3 DMSO-de

5.29 s 2H O-CH: (C-4) DMSO-ds

5.22 S 2H O-CHz (C-2) DMSO-ds

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (6) ppm Assignment Solvent

188.9 C=0 (Aldehyde) DMSO-ds
164.2 C-4 DMSO-ds
161.7 C-2 DMSO-ds
136.6 Quaternary Phenyl C of benzyl DMSO-ds
136.4 Quaternary Phenyl C of benzyl DMSO-ds
1315 C-6 DMSO-ds
128.8 Phenyl CH's of benzyl DMSO-ds
128.7 Phenyl CH's of benzyl DMSO-de
128.3 Phenyl CH's of benzyl DMSO-ds
128.1 Phenyl CH's of benzyl DMSO-ds
128.0 Phenyl CH's of benzyl DMSO-ds
119.5 C-1 DMSO-ds
108.1 C-5 DMSO-ds
102.4 C-3 DMSO-ds
70.5 O-CH: (C-4) DMSO-ds
70.0 O-CH: (C-2) DMSO-ds

Table 3: IR Spectroscopic Data

While a detailed peak list for 2,4-Bis(benzyloxy)benzaldehyde is not readily available in the
searched literature, the expected characteristic absorption bands based on its functional
groups are presented below. The spectrum was recorded using a KBr wafer technique.[1]
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Wavenumber (cm~?) Functional Group Assignment
~3050 Aromatic C-H stretch

~2900, ~2850 Aldehydic C-H stretch (Fermi resonance)
~1685 C=0 stretch (Aromatic aldehyde)

~1600, ~1500, ~1450 Aromatic C=C ring stretch

~1250, ~1050 C-O stretch (Ether)

Table 4: Mass Spectrometry Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS)
using Electron Impact (El) ionization.[1]

m/z Relative Intensity (%) Assignment

318 29.82 [M]* (Molecular ion)

o1 99.99 LC;:(;]* (Tropylium ion, base
65 8.81 [CsHs]*

92 8.77 [C7Hs]*

319 7.00 [M+1]* isotope peak

Experimental Protocols
Synthesis of 2,4-Bis(benzyloxy)benzaldehyde

A common method for the synthesis of 2,4-Bis(benzyloxy)benzaldehyde involves the
benzylation of 2,4-dihydroxybenzaldehyde. A detailed experimental procedure is as follows:

To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent such as acetone or ethanol,
potassium carbonate is added as a base. Benzyl bromide or benzyl chloride is then added to
the mixture. The reaction is typically heated under reflux for several hours. After completion, the
reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the
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crude product is purified by recrystallization from a solvent like ethanol to yield 2,4-

Bis(benzyloxy)benzaldehyde as a solid.

Synthesis of 2,4-Bis(benzyloxy)benzaldehyde
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Caption: Synthetic workflow for 2,4-Bis(benzyloxy)benzaldehyde.

Spectroscopic Analysis Workflow

The general workflow for obtaining the spectroscopic data is outlined below.
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General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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